Product packaging for Methyl (dichloromethylidene)carbamate(Cat. No.:CAS No. 29427-21-2)

Methyl (dichloromethylidene)carbamate

Cat. No.: B8482371
CAS No.: 29427-21-2
M. Wt: 155.96 g/mol
InChI Key: IUROBCDXAGBTOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (dichloromethylidene)carbamate is a synthetic carbamate ester compound of interest in advanced organic synthesis and chemical research. Carbamates are a well-established class of organic compounds formally derived from carbamic acid and are known for their role as key intermediates and protecting groups in multi-step synthesis. The presence of the dichloromethylidene group in its structure suggests potential utility as an electrophilic building block for constructing heterocycles or other complex molecular architectures. Researchers can explore its applications in developing novel pharmacologically active molecules, given that carbamate derivatives are present in various medicinal compounds. Further investigation into its specific reactivity and mechanism of action is a subject of ongoing research. This product is intended for laboratory research purposes by qualified professionals. Handle with appropriate safety precautions. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3Cl2NO2 B8482371 Methyl (dichloromethylidene)carbamate CAS No. 29427-21-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29427-21-2

Molecular Formula

C3H3Cl2NO2

Molecular Weight

155.96 g/mol

IUPAC Name

methyl N-(dichloromethylidene)carbamate

InChI

InChI=1S/C3H3Cl2NO2/c1-8-3(7)6-2(4)5/h1H3

InChI Key

IUROBCDXAGBTOV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N=C(Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl Dichloromethylidene Carbamate

Strategies for Introducing the Dichloromethylidene Moiety into Organic Scaffolds

The incorporation of a dichloromethylidene (=CCl2) group is a pivotal step. This functionality is often installed via reactions involving dichlorocarbene (B158193) (:CCl2), a highly reactive intermediate.

Dichlorocarbene is not a stable, isolable species and must be generated in situ from various precursors. The choice of precursor and generation method depends on the substrate's sensitivity and the desired reaction conditions.

Commonly, dichlorocarbene is generated by the alpha-elimination of hydrogen chloride from chloroform (B151607) using a strong base. wikipedia.org Phase-transfer catalysts, such as benzyltriethylammonium bromide, are often employed to facilitate the reaction between the aqueous base (e.g., sodium hydroxide) and the chloroform in the organic phase. chemeurope.com Alternative methods avoid strongly basic conditions. For instance, the thermal decomposition of phenyl(trichloromethyl)mercury (B1584556) or the reaction of ethyl trichloroacetate (B1195264) with sodium methoxide (B1231860) also yields dichlorocarbene. wikipedia.orgchemeurope.com For substrates sensitive to strong bases, a milder method involves the dechlorination of carbon tetrachloride with magnesium, a reaction that can be promoted by ultrasonic irradiation. researchgate.netnih.gov Dichlorodiazirine represents another precursor that decomposes into dichlorocarbene and nitrogen gas upon photolysis. wikipedia.org

The primary reaction of dichlorocarbene is its [1+2] cycloaddition with alkenes to produce gem-dichlorocyclopropanes. wikipedia.org These cyclopropanes are versatile intermediates that can be further transformed.

PrecursorReagents/ConditionsKey FeaturesReference
Chloroform (CHCl₃)Potassium tert-butoxide or aq. NaOH with a phase-transfer catalystMost common and cost-effective method. wikipedia.org
Ethyl trichloroacetateSodium methoxideAlternative to chloroform-based generation. wikipedia.org
Phenyl(trichloromethyl)mercuryThermal decompositionProvides a source of dichlorocarbene under neutral conditions. chemeurope.com
Carbon Tetrachloride (CCl₄)Magnesium with ultrasonic irradiationA base-free method suitable for base-sensitive substrates. researchgate.netnih.gov
DichlorodiazirinePhotolysisA specialized method that generates CCl₂ and N₂ upon light exposure. wikipedia.org

Achieving specific regioselectivity and stereoselectivity is crucial when forming carbon-chlorine bonds in complex molecules. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. masterorganicchemistry.com

A classic example of regioselectivity is the addition of hydrogen halides to unsymmetrical alkenes, which typically follows Markovnikov's rule. This rule states that the halide adds to the more substituted carbon of the double bond, a preference dictated by the stability of the intermediate carbocation. masterorganicchemistry.com The principles of controlling reaction mechanisms to favor specific constitutional isomers are fundamental to designing a synthesis. masterorganicchemistry.comkhanacademy.org

Stereoselectivity is paramount when creating chiral centers. The selectivity of a reaction is highly dependent on the reaction mechanism and the structure of the starting material. masterorganicchemistry.com For example, catalytic methods have been developed for the highly regioselective and stereoselective formation of silicon-carbon bonds on unsymmetric gem-difluorocyclopropenes, demonstrating that with appropriate catalysts and ligands, high levels of stereochemical control (up to 97% enantiomeric excess) can be achieved in the formation of new bonds on complex scaffolds. rsc.org Such strategies are indicative of the advanced approaches that could be adapted for stereocontrolled carbon-chlorine bond formation. The introduction of chlorine can facilitate the abstraction of protons and stabilize generated carbanions, an electronic effect that can be harnessed to direct subsequent reactions. nih.gov

Formation of the Carbamate (B1207046) Ester Linkage in Dichloromethylidene Systems

The methyl carbamate group is a key feature of many biologically active compounds and can be synthesized through several modern methodologies that avoid hazardous reagents like phosgene (B1210022).

The use of carbon dioxide as a C1 building block is an attractive, environmentally benign alternative to traditional phosgene-based chemistry for carbamate synthesis. nih.govgoogle.com A prominent method involves the three-component coupling of an amine, carbon dioxide, and an electrophile, such as an alkyl halide. nih.govorganic-chemistry.org This reaction is often promoted by a base. For example, cesium carbonate has been shown to be effective in promoting the reaction between an amine, CO2, and an alkylating agent at ambient temperature and pressure, producing high yields of the carbamate product. google.com Strong, non-nucleophilic organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used to accelerate the reaction, which proceeds through the formation of a carbamate anion intermediate. nih.govacs.org

Metal alkoxides have also been employed in phosgene-free carbamate synthesis. A facile, one-pot method uses titanium methoxide (Ti(OMe)₄) to react with aromatic amines and CO2, producing methyl N-phenylcarbamate in high yield within minutes. oup.comresearchgate.net

Catalyst/PromoterReactantsKey FeaturesReference
Cesium Carbonate (Cs₂CO₃)Amine, Alkyl Halide, CO₂Mild conditions (ambient temperature/pressure), high yields. google.comorganic-chemistry.org
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Amine, Alkyl Halide, CO₂Utilizes a strong organic base; can be adapted for continuous flow processes. nih.govacs.org
Titanium Methoxide (Ti(OMe)₄)Amine, CO₂Rapid reaction times, effective for aromatic amines. oup.comresearchgate.net
Zeolite-based catalystsAmine, CO₂Heterogeneous catalysis approach. nih.gov

Classic name reactions such as the Hofmann and Curtius rearrangements are powerful tools for converting carboxylic acid derivatives into amines, and their modifications allow for the direct synthesis of carbamates. masterorganicchemistry.com Both rearrangements proceed through a key isocyanate intermediate. masterorganicchemistry.comwikipedia.orgwikipedia.org

Hofmann Rearrangement : This reaction traditionally converts a primary amide into a primary amine with one fewer carbon atom using reagents like bromine or N-bromoacetamide in the presence of a base. organic-chemistry.orgwikipedia.org When the reaction is carried out in an alcohol solvent, such as methanol (B129727), the isocyanate intermediate is trapped by the alcohol to form the corresponding carbamate. masterorganicchemistry.comwikipedia.org This "modified Hofmann rearrangement" is an efficient one-pot procedure for generating methyl carbamates from amides. organic-chemistry.orgmasterorganicchemistry.comnih.gov

Curtius Rearrangement : This reaction involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate with the loss of nitrogen gas. wikipedia.org The acyl azide is typically generated from a carboxylic acid. organic-chemistry.org Similar to the Hofmann rearrangement, if the reaction is performed in the presence of an alcohol, the isocyanate is trapped to yield a carbamate. wikipedia.orgnih.gov This method is valued for its mild conditions and broad applicability in the synthesis of complex molecules. nih.gov

RearrangementStarting MaterialKey IntermediateProduct in Presence of MethanolReference
HofmannPrimary AmideIsocyanateMethyl Carbamate masterorganicchemistry.comwikipedia.org
CurtiusAcyl AzideIsocyanateMethyl Carbamate wikipedia.orgnih.gov

Transcarbamoylation Reactions and Related Exchange Processes

Transcarbamoylation serves as a significant strategy for the synthesis of various carbamates, involving the transfer of a carbamoyl (B1232498) group from one molecule to another. In the context of Methyl (dichloromethylidene)carbamate, this could theoretically involve the reaction of a suitable dichloromethylidene-containing precursor with methyl carbamate or the exchange of a leaving group on a dichloromethylidene scaffold with a methoxycarbonylamino group.

While direct transcarbamoylation to yield this compound is not extensively documented in publicly available literature, the principles of this reaction type are well-established for other carbamate syntheses. For instance, tin-catalyzed transcarbamoylation has been shown to be effective for the synthesis of various carbamates from alcohols and a carbamoyl donor. organic-chemistry.org A hypothetical transcarbamoylation route to the target molecule could involve a precursor such as N-(dichloromethylene)aniline reacting with methyl carbamate, catalyzed by a Lewis acid.

Another related exchange process could involve the reaction of a pre-formed dichloromethylidene imine with a source of the methoxycarbonyl group. The feasibility of such reactions would depend on the relative reactivity of the starting materials and the stability of the desired product under the reaction conditions.

Amination and Carboxylation Protocols

Amination and carboxylation are fundamental processes in the construction of the carbamate functional group. For the synthesis of this compound, these protocols would be adapted to accommodate the dichloromethylene moiety.

A plausible amination approach would involve the reaction of a dichloromethylidene precursor bearing a suitable leaving group with methylamine, followed by carboxylation. However, a more direct route would be the carboxylation of a pre-formed N-(dichloromethylene)amine.

Carboxylation of amines with carbon dioxide to form carbamic acids is a well-known reaction. organic-chemistry.org The subsequent conversion of the carbamic acid to the methyl ester would yield the desired carbamate. In the case of a dichloromethylidene-substituted amine, the reaction would be with CO2 to form a carbamic acid intermediate, which could then be esterified with methanol. The challenge in this approach lies in the synthesis and stability of the N-(dichloromethylene)amine precursor.

A three-component coupling reaction involving an amine, carbon dioxide, and a halide in the presence of a base like cesium carbonate has been demonstrated for the synthesis of carbamates. organic-chemistry.org Adapting this for this compound would be a novel synthetic endeavor.

Direct and Indirect Synthetic Pathways to this compound

The synthesis of this compound can be envisioned through both direct and indirect pathways.

Direct Pathways:

A direct approach would involve the modification of a readily available starting material to introduce the dichloromethylidene group. One of the most classical and potent methods for converting a carbonyl group (C=O) into a dichloromethylene group (CCl₂) is the use of phosphorus pentachloride (PCl₅). wikipedia.org Therefore, a plausible direct synthesis of this compound would be the reaction of a suitable precursor containing a carbonyl group, such as N-(methoxycarbonyl)formamide, with phosphorus pentachloride.

Another direct route could involve the reaction of methyl carbamate with a source of dichlorocarbene (:CCl₂), although this is likely to be less selective.

Indirect Pathways:

Indirect pathways involve the synthesis of a key intermediate which is then converted to the final product. A potential indirect route could start with the synthesis of methyl isocyanate (CH₃NCO). This isocyanate could then be reacted with a dichloromethylidene precursor.

Alternatively, the synthesis could proceed through an N-chloroamide intermediate. Amides can be chlorinated on the nitrogen using reagents like trichloroisocyanuric acid, and these N-chloroamides can then be rearranged to form carbamates. researchgate.net While this specific rearrangement to a dichloromethylidene carbamate is not documented, modifications of such rearrangements are a potential area for synthetic exploration.

A multi-step synthesis could also be designed starting from a simple amine. The amine could first be converted to an isocyanide, which is then chlorinated to form an isocyanide dichloride. Subsequent reaction with methanol could potentially yield the target carbamate.

Catalyst Systems and Reaction Condition Optimization for Enhanced Yields and Selectivity

The choice of catalyst and the optimization of reaction conditions are crucial for maximizing the yield and selectivity of the synthesis of this compound. While specific catalysts for this compound are not widely reported, principles from related carbamate syntheses can be applied.

For reactions involving phosphorus pentachloride, the reaction conditions, such as solvent and temperature, would need to be carefully controlled to prevent unwanted side reactions. Inert solvents like carbon tetrachloride are often used for such chlorinations. researchgate.net

In hypothetical transcarbamoylation or carboxylation routes, Lewis acid catalysts such as zinc acetate (B1210297) (Zn(OAc)₂) or iron(III) chloride (FeCl₃) have been shown to be effective in other carbamate syntheses and could be explored. rsc.orgresearchgate.net Solid base catalysts, such as mixed oxides derived from hydrotalcite-like precursors (e.g., Zn/Al/Ce mixed oxides), have demonstrated high activity and recyclability in the synthesis of other carbamates, like methyl N-phenyl carbamate, and could be adapted for the synthesis of dichloromethylidene carbamates. rsc.org The use of superbases to stabilize carbamate intermediates formed from CO₂ and amines is another area of interest that could enhance reaction efficiency. mdpi.com

Optimization of reaction parameters such as temperature, pressure, reaction time, and molar ratios of reactants would be essential to drive the reaction to completion and minimize the formation of byproducts. For instance, in catalyzed reactions, the catalyst loading would also be a critical parameter to optimize.

Below is a table summarizing potential catalyst systems and their relevance based on analogous carbamate syntheses.

Catalyst SystemRelevant Reaction TypePotential Advantages
Phosphorus Pentachloride (PCl₅)Direct ChlorinationEffective for C=O to CCl₂ conversion
Zinc Acetate (Zn(OAc)₂)Transcarbamoylation / CarboxylationLewis acidic, promotes carbonyl activation
Iron(III) Chloride (FeCl₃)TranscarbamoylationReadily available Lewis acid catalyst
Zn/Al/Ce Mixed OxidesCarboxylation / AminolysisHeterogeneous, recyclable, high activity
Superbases (e.g., DBU)CO₂ FixationStabilization of carbamic acid intermediates

Green Chemistry Considerations in Synthetic Protocols for Dichloromethylidene Carbamates

Applying the principles of green chemistry to the synthesis of dichloromethylidene carbamates is essential for developing sustainable chemical processes. Key considerations include the use of less hazardous reagents, atom economy, and the reduction of waste.

A major green chemistry concern in the synthesis of compounds like this compound is the potential use of highly toxic reagents such as phosgene (COCl₂). Phosgene is a traditional reagent for the synthesis of isocyanates and carbamoyl chlorides. acs.org The development of phosgene-free routes is a primary goal. The use of phosphorus pentachloride, while effective, also presents hazards due to its reactivity with water and the generation of corrosive byproducts like hydrochloric acid. chemicalbook.comnih.gov

Alternative, greener reagents for dehydration and chlorination are an active area of research. For instance, in the related synthesis of isocyanides from formamides, reagents like phosphorus oxychloride (POCl₃) and p-toluenesulfonyl chloride (p-TsCl) are considered as alternatives to phosgene derivatives, with POCl₃ being preferable in some cases as it generates inorganic phosphate as a byproduct, reducing organic waste. rsc.orgmdpi.com

The use of carbon dioxide as a C1 feedstock for carboxylation reactions is a key green chemistry strategy, as it utilizes a renewable and non-toxic starting material. researchgate.netionike.com Designing catalytic systems that can efficiently activate CO₂ for the synthesis of dichloromethylidene carbamates would be a significant advancement.

Mechanistic Investigations of Methyl Dichloromethylidene Carbamate Synthesis and Transformations

Elucidation of Reaction Pathways and Transition States in Formation Reactions

In the context of Methyl (dichloromethylidene)carbamate, a plausible pathway could involve the reaction of a dichloromethylidene isocyanate intermediate with methanol (B129727). The elucidation of such a pathway would typically involve a combination of experimental and computational methods. Experimental techniques such as isotopic labeling studies can be employed to track the fate of individual atoms throughout the reaction, providing evidence for proposed intermediates.

Computational chemistry, particularly density functional theory (DFT) calculations, has become an invaluable tool for mapping reaction potential energy surfaces. These calculations can identify transition state structures, which represent the highest energy point along the reaction coordinate, and determine their corresponding activation energies. For instance, in the synthesis of dimethyl carbonate from methyl carbamate (B1207046) and methanol, DFT studies have been used to investigate the reaction mechanism and the effect of catalysts. researchgate.net A similar approach could be applied to the formation of this compound to theoretically predict the most favorable reaction pathway and the geometry of the transition states involved.

A key intermediate in many carbamate syntheses is the isocyanate. nih.govorganic-chemistry.org The formation of an isocyanate can occur through rearrangements like the Hofmann or Curtius rearrangements. nih.gov In a modified Hofmann rearrangement for the synthesis of methyl carbamates, an N-chloroamide intermediate is formed, which then rearranges to an isocyanate that is subsequently trapped by methanol. nih.gov The transition state for the rearrangement step is a critical point in the reaction pathway.

Another potential pathway for carbamate formation involves the nucleophilic attack of an amine on a carbonyl source. The nature of the attacking nucleophile and the electrophilicity of the carbonyl carbon play a significant role in determining the reaction mechanism. nih.gov

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for understanding the dynamics of a chemical reaction and for optimizing reaction conditions. By measuring the rate of a reaction as a function of reactant concentrations, temperature, and catalyst loading, a rate law can be determined, which provides quantitative information about the reaction mechanism.

For the synthesis of this compound, kinetic studies would involve monitoring the disappearance of reactants and the appearance of the product over time. This can be achieved using various analytical techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy.

The Arrhenius equation, which relates the rate constant to temperature, can be used to determine the activation energy of the reaction. A lower activation energy indicates a faster reaction rate. Catalysts are often employed to lower the activation energy and accelerate the reaction. The effect of different catalysts on the reaction rate can be systematically investigated to identify the most efficient catalytic system.

Table 1: Hypothetical Kinetic Data for the Formation of this compound

ExperimentInitial [Reactant A] (mol/L)Initial [Reactant B] (mol/L)Initial Rate (mol/L·s)
10.10.11.0 x 10⁻⁴
20.20.12.0 x 10⁻⁴
30.10.24.0 x 10⁻⁴

This table is for illustrative purposes only and does not represent actual experimental data.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. Intermediates are transient species that are formed and consumed during the course of a reaction. Their direct observation can be challenging due to their low concentration and short lifetime.

In carbamate synthesis, common intermediates include isocyanates, carbamic acids, and N-chloroamides. nih.govorganic-chemistry.org For instance, in the modified Hofmann rearrangement, the N-chloroamide and the subsequent isocyanate are key intermediates. nih.gov The presence of these intermediates can sometimes be inferred from the final products or by trapping experiments. In a trapping experiment, a reactive species is added to the reaction mixture to intercept the intermediate and form a stable, characterizable product.

Spectroscopic techniques can also be employed to detect and characterize intermediates. In situ infrared (IR) spectroscopy can be used to monitor the changes in vibrational frequencies of functional groups as the reaction progresses, potentially revealing the formation of transient species. nih.gov Nuclear magnetic resonance (NMR) spectroscopy, particularly at low temperatures, can also be used to observe and characterize unstable intermediates.

In the context of this compound synthesis, potential intermediates could include dichloromethylidene isocyanate or a precursor to the dichloromethylidene group. The identification of such intermediates would provide strong evidence for the operating reaction mechanism.

Role of Reagents, Solvents, and Additives in Directing Reaction Mechanisms

The choice of reagents, solvents, and additives can have a profound impact on the reaction mechanism, rate, and selectivity of carbamate synthesis.

Reagents: The nature of the starting materials is a primary determinant of the reaction pathway. For example, the use of primary amides in the presence of an oxidizing agent and a nucleophile like methanol can lead to carbamates via a Hofmann rearrangement. nih.gov The structure of the amine and the carbonyl source will dictate the steric and electronic environment of the reaction center, influencing the nucleophilicity and electrophilicity of the reacting species.

Solvents: The solvent can influence the reaction rate and mechanism by solvating the reactants, intermediates, and transition states. Polar aprotic solvents like dimethylformamide (DMF) are often used in carbamate synthesis. nih.gov The solvent can also participate in the reaction. For instance, in the synthesis of dimethyl carbonate from methyl carbamate, methanol acts as both a reactant and a solvent. researchgate.net

Additives and Catalysts: Additives and catalysts can significantly alter the course of a reaction. Bases are often used to deprotonate amines, increasing their nucleophilicity. nih.gov Catalysts, such as transition metal complexes or solid acids and bases, can provide an alternative reaction pathway with a lower activation energy. nih.gov For example, tin-catalyzed transcarbamoylation is an effective method for carbamate synthesis. organic-chemistry.org The choice of catalyst can also influence the selectivity of the reaction, favoring the formation of the desired product over side products. rsc.org

Table 2: Influence of Solvents on a Hypothetical Carbamate Synthesis

SolventDielectric ConstantReaction Yield (%)
Toluene2.445
Dichloromethane (B109758)9.165
Acetonitrile37.580
Dimethylformamide (DMF)36.785

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Stereochemical Control and Diastereoselectivity in Synthetic Steps

When the synthesis of a carbamate involves the formation of a new stereocenter, the control of stereochemistry becomes a critical aspect of the reaction. This is particularly important in the synthesis of chiral pharmaceuticals and natural products.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. The stereochemical outcome of a reaction is determined by the geometry of the transition state. By carefully choosing the reactants, reagents, and reaction conditions, it is often possible to favor the formation of a specific diastereomer.

For example, in a DBU-catalyzed reaction of secondary carbamic acids with alcohols under Mitsunobu conditions, an inversion of stereochemistry at the alcohol center is observed. nih.gov This suggests an S(_N)2 displacement mechanism where the nucleophile attacks from the side opposite to the leaving group.

While specific studies on the stereochemical control in the synthesis of this compound are not available, general principles of asymmetric synthesis can be applied. Chiral catalysts or auxiliaries can be used to induce stereoselectivity. A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary can be removed.

The analysis of the diastereomeric ratio of the product mixture is typically performed using techniques such as chiral chromatography (HPLC or GC) or NMR spectroscopy with chiral shift reagents. Understanding the factors that govern diastereoselectivity is essential for the development of efficient and stereoselective syntheses of complex molecules containing the carbamate functionality.

Chemical Reactivity and Derivatization Pathways of Methyl Dichloromethylidene Carbamate

Reactivity Profile of the Dichloromethylidene Group

The dichloromethylidene (=CCl2) group is characterized by an electrophilic carbon atom, a result of the strong electron-withdrawing effect of the two chlorine atoms and the adjacent nitrogen atom of the carbamate (B1207046). This electronic deficiency makes it susceptible to attack by a wide range of nucleophiles and predisposes the moiety to participate in cycloaddition reactions.

The carbon atom of the dichloromethylidene group is highly electrophilic, making it the primary target for nucleophiles. youtube.comucsb.edu The reaction mechanism typically involves an initial nucleophilic attack on the carbon, leading to the breaking of one of the C-Cl bonds or addition across the C=N bond, depending on the nucleophile and reaction conditions. This reactivity is analogous to that of highly electrophilic reagents like phosgene (B1210022). wikipedia.orgcia.gov

While specific studies on Methyl (dichloromethylidene)carbamate are not extensively documented, the reactivity can be inferred from similar structures. Nucleophiles such as amines, alcohols, and thiols are expected to react readily. For example, reaction with a primary or secondary amine would likely lead to the displacement of one or both chlorine atoms, forming substituted guanidine (B92328) or isourea derivatives. The presence of two chlorine atoms means that sequential substitution is possible, allowing for the synthesis of complex, unsymmetrical products.

Table 1: Plausible Nucleophilic Substitution Reactions and Products This table is based on the expected reactivity of the dichloromethylidene group with common nucleophiles.

Nucleophile (Nu-H)Intermediate ProductFinal Product (after potential rearrangement/elimination)
Primary Amine (R-NH₂)N-(1-chloro-1-(alkylamino)methylidene)carbamateSubstituted cyanamide (B42294) or guanidine derivative
Alcohol (R-OH)N-(1-chloro-1-alkoxy-methylidene)carbamateImidocarbonate or isourea derivative
Thiol (R-SH)N-(1-chloro-1-(alkylthio)methylidene)carbamateThiocarbamate or isothiourea derivative
Water (H₂O)N-(1-chloro-1-hydroxy-methylidene)carbamateIsocyanate (via elimination of HCl)

The reactivity of the dichloromethylidene carbon is significantly higher than that of a typical vinyl chloride due to the cumulative electron-withdrawing effects of the second chlorine and the carbamate nitrogen. However, it is also noted that polyhalogenated methanes like dichloromethane (B109758) can exhibit reduced reactivity toward SN2 reactions due to stabilizing anomeric effects, an electronic factor that could potentially moderate the reactivity of this system under certain conditions. stackexchange.com

The carbon-carbon double bond of the dichloromethylidene group can participate as a 2π-electron component in various cycloaddition reactions. wikipedia.org These reactions are powerful tools for constructing cyclic structures. Depending on the reaction partner, [2+1], [2+2], and [4+2] cycloadditions are theoretically possible.

[2+1] Cycloadditions: This type of reaction, typically with carbenes or carbenoids, would lead to the formation of a highly strained dichlorocyclopropane ring system. Dichlorocarbene (B158193) (:CCl2), for instance, is well-known to react with alkenes to yield geminal dichlorocyclopropanes. wikipedia.orglumenlearning.com

[2+2] Cycloadditions: Reaction with another alkene, particularly an electron-rich one, could yield a cyclobutane (B1203170) derivative. These reactions are often photochemically induced. libretexts.orgstudysmarter.co.uk

[4+2] Cycloadditions (Diels-Alder Reactions): Acting as a dienophile, the dichloromethylidene group could react with a 1,3-diene to form a six-membered cyclohexene (B86901) ring. For this reaction to be efficient, the electronic character of the diene and dienophile must be complementary. libretexts.orglibretexts.org Given the electron-withdrawing nature of the carbamate and chlorine atoms, this compound is expected to be an electron-deficient dienophile, reacting readily with electron-rich dienes.

Table 2: Potential Cycloaddition Reactions with this compound

Reaction TypeReactant PartnerProduct Class
[2+1] CycloadditionCarbene (e.g., :CH₂)Dichlorocyclopropane derivative
[2+2] CycloadditionAlkene (e.g., Ethylene)Dichlorocyclobutane derivative
[4+2] CycloadditionDiene (e.g., 1,3-Butadiene)Dichlorocyclohexene derivative

It is important to clarify that this compound is a stable molecule and does not inherently possess the characteristics of a carbene, which is a neutral, divalent carbon intermediate. researchgate.net However, its reactivity can be compared to that of dichlorocarbene precursors. The compound itself does not undergo typical carbene insertion reactions into C-H or X-H bonds. Instead, the dichloromethylidene group's electrophilic carbon reacts via addition or substitution pathways, as described previously.

The term "carbene-like reactivity" in this context refers to the ability of the =CCl2 unit to act as a two-carbon building block in reactions that are mechanistically distinct from true carbene chemistry. For example, under reductive conditions with certain transition-metal catalysts, gem-dihaloalkanes can serve as carbene precursors for cyclopropanation. thieme.de It is conceivable that this compound could engage in similar transition-metal-catalyzed transformations, where the metal center activates the C-Cl bonds, leading to intermediates that behave synthetically like carbenes.

Reactivity of the Carbamate Functionality

The carbamate group (-O-C(=O)N=) also exhibits a distinct set of reactions, primarily centered on the electrophilic carbonyl carbon and the nitrogen atom. The reactivity of this moiety is modulated by the attached dichloromethylidene group.

Like other esters and carbamates, this compound is susceptible to hydrolysis, particularly under basic conditions. researchgate.net The reaction involves the nucleophilic attack of a hydroxide (B78521) ion or water on the carbonyl carbon. researchgate.netnih.gov This process would lead to the cleavage of the carbamate bond, ultimately yielding methanol (B129727), carbon dioxide, and an amine derived from the dichloromethylidene nitrogen portion. The initial product of hydrolysis at the carbamate would be the unstable N-(dichloromethylidene)carbamic acid, which would likely decompose.

Table 3: Products of Carbamate Hydrolysis

ConditionReagentProducts
BasicNaOH (aq)Methanol + CO₂ + Dichloromethylenamine (unstable) + NaCl
AcidicH₂O / H⁺Methanol + CO₂ + Dichloromethylenamine (unstable)

Transesterification, the exchange of the alkoxy group of an ester with another alcohol, is a related and important reaction. rsc.org In the presence of an alcohol (e.g., ethanol) and a suitable catalyst (acid or base), the methoxy (B1213986) group of the carbamate can be replaced by an ethoxy group, yielding Ethyl (dichloromethylidene)carbamate. This reaction is typically reversible and can be driven to completion by using a large excess of the reactant alcohol.

The nitrogen atom in this compound is part of an imine-like system. Its lone pair of electrons is delocalized into the C=N double bond, making it significantly less nucleophilic than the nitrogen in a typical amine or even a standard amide. Consequently, direct N-alkylation on this nitrogen atom is generally challenging. mit.edu

Derivatization is more likely to occur through reaction at the dichloromethylidene carbon, as discussed in section 4.1.1. For instance, reaction with an amine does not lead to N-alkylation of the carbamate nitrogen but rather to substitution at the =CCl2 carbon. nih.gov Any reaction targeting the nitrogen would likely require prior reduction or transformation of the dichloromethylidene group to form a more nucleophilic N-H bond, which could then be alkylated or otherwise derivatized. nih.govresearchgate.net

Reactivity with Various Classes of Organic Reagents (e.g., Amines, Alcohols, Organometallics)

The dichloromethylidene group attached to the carbamate nitrogen in this compound renders the carbon atom highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is analogous to that of phosgene and its derivatives, which are potent acylating agents.

Reactivity with Amines:

N-(Dichloromethylene) compounds readily react with primary and secondary amines to form a variety of products, depending on the reaction conditions and the structure of the amine. The initial step typically involves the nucleophilic attack of the amine on the dichloromethylene carbon, followed by the elimination of hydrogen chloride.

With primary amines, the reaction can proceed to form isocyanates, which can then be trapped by another equivalent of the amine to yield ureas. Secondary amines, on the other hand, react to form chloroformamidinium chlorides, which can be further converted to ureas upon hydrolysis.

A study on the reaction of N-(2,2-dichloro-1-cyanoethenyl)amides with primary and secondary amines demonstrated the high reactivity of the dichloromethylene group, leading to the formation of 5-amino-1,3-oxazole-4-carbonitriles through a cyclization reaction. This suggests that the initial nucleophilic attack of the amine on the dichloromethylene carbon is a facile process.

Reactivity with Alcohols:

Alcohols and phenols react with N-(dichloromethylene) compounds in the presence of a base to yield the corresponding carbamates. The reaction proceeds via a nucleophilic attack of the alkoxide or phenoxide on the electrophilic carbon of the dichloromethylidene group, followed by the elimination of chloride ions. This reaction pathway provides a route to O-alkyl or O-aryl carbamates. For instance, N-substituted trichloroacetamides, which can be considered as precursors to dichloromethylene species, have been shown to react with alcohols in the presence of a base to furnish carbamates. nih.gov

Reactivity with Organometallics:

By analogy with the reactions of other highly electrophilic carbonyl and iminyl derivatives, it is expected that organometallic reagents would add to the carbon-nitrogen double bond. For example, Grignard reagents are known to add to nitriles to form ketones after hydrolysis, and to N-acylpyrazinium salts to yield dihydropyrazines. masterorganicchemistry.comnih.gov This suggests that the reaction of a Grignard reagent with this compound could potentially lead to the formation of novel substituted amides or ketones after subsequent hydrolysis of the initial adduct. However, the presence of two leaving groups (the chlorine atoms) could also lead to more complex reaction pathways.

Generation of Novel Functionalized Carbamates and Other Organic Compounds

The high reactivity of the dichloromethylidene group in compounds analogous to this compound makes it a versatile building block for the synthesis of a wide array of functionalized organic molecules.

Synthesis of Functionalized Carbamates and Ureas:

As discussed in the previous section, reactions with alcohols and amines provide straightforward routes to a variety of substituted carbamates and ureas. These methods are valuable for introducing diverse functionalities into the carbamate or urea (B33335) scaffold, which are important motifs in pharmaceuticals and agrochemicals. For instance, the reaction of N-chloroamides with sodium methoxide (B1231860) in methanol provides a pathway to methyl N-substituted carbamates. sciencemadness.org

NucleophileReagent ClassProduct Type
Primary AmineAmineSubstituted Urea
Secondary AmineAmineTetrasubstituted Urea
AlcoholAlcoholO-Alkyl Carbamate
PhenolAlcoholO-Aryl Carbamate

Synthesis of Heterocyclic Compounds:

The electrophilic nature of the dichloromethylene group, coupled with the potential for subsequent intramolecular reactions, makes N-(dichloromethylene) compounds valuable precursors for the synthesis of various nitrogen-containing heterocycles. The reaction with bifunctional nucleophiles can lead to cyclization, forming rings of different sizes. For example, the synthesis of N-heterocycles from amidines often involves the formation of new C-N and C-C bonds, a process where a dichloromethylene-containing reactant could serve as a key electrophile. rsc.org

Regioselectivity and Chemoselectivity in Reactive Transformations

The selective reaction of a reagent at a specific site in a multifunctional molecule is a key challenge in organic synthesis. The concepts of regioselectivity and chemoselectivity are crucial when considering the reactions of highly reactive species like this compound.

Regioselectivity:

In reactions with unsymmetrical nucleophiles, the regioselectivity of the attack on the dichloromethylene carbon would be governed by steric and electronic factors. Nucleophilic attack is generally favored at the most electrophilic and least sterically hindered position. In the case of this compound, the primary site of attack for most nucleophiles will be the dichloromethylene carbon due to its high electrophilicity.

When considering nucleophilic addition to alkenes, Markovnikov's rule predicts the addition of the nucleophile to the more substituted carbon. While not a direct analogy, the electronic distribution in the C=N bond of a dichloromethylideneamine would favor nucleophilic attack at the carbon atom.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. In a molecule containing multiple nucleophilic sites, the dichloromethylidene group is expected to react preferentially with softer, more nucleophilic centers. For example, in a molecule containing both an alcohol and a thiol, the more nucleophilic thiol would likely react preferentially.

Spectroscopic Characterization and Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the precise structure of a molecule. For Methyl (dichloromethylidene)carbamate, ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.

¹³C NMR Spectroscopy: The carbon NMR spectrum would be more complex, with distinct signals anticipated for the methyl carbon, the carbonyl carbon (C=O), and the carbon of the dichloromethylene group (=CCl₂). The chemical shifts would be indicative of the electronic environment of each carbon atom.

Expected ¹H and ¹³C NMR Data

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Notes
-OC H₃ 3.5 - 4.0 50 - 60 The methyl protons would appear as a singlet. The carbon is deshielded by the adjacent oxygen.
-C =O N/A 150 - 160 The carbonyl carbon is significantly deshielded due to the electronegative oxygen and nitrogen atoms.

Note: These are estimated values based on typical chemical shifts for similar functional groups.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Molecular Bonds and Functional Groups

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the carbamate (B1207046) group. Other key vibrations would include C-O, C-N, and C-Cl stretches, as well as C-H bending and stretching from the methyl group.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, potentially showing strong signals for the C=N and C=CCl₂ double bonds, which may be weaker in the IR spectrum.

Expected Vibrational Frequencies

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
C-H Stretch (methyl) 2950 - 3000 2950 - 3000 Medium-Weak
C=O Stretch (carbamate) 1720 - 1750 1720 - 1750 Strong (IR), Weak (Raman)
C=N Stretch 1640 - 1690 1640 - 1690 Medium (IR), Strong (Raman)
C-O Stretch 1200 - 1300 1200 - 1300 Strong
C-N Stretch 1000 - 1250 1000 - 1250 Medium

Note: These are predicted frequency ranges based on characteristic group frequencies.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₃H₃Cl₂NO₂), the molecular weight is 154.99 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) cluster characteristic of a molecule containing two chlorine atoms, with isotopic peaks at [M], [M+2], and [M+4] in an approximate ratio of 9:6:1. Key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃), chlorine atoms (-Cl), or the entire methyl carbamate moiety.

Expected Mass Spectrometry Fragmentation

m/z Value Possible Fragment Ion Notes
155/157/159 [C₃H₃Cl₂NO₂]⁺ Molecular ion peak cluster showing the characteristic isotopic pattern for two chlorine atoms.
124/126 [M - OCH₃]⁺ Loss of the methoxy radical.
120/122 [M - Cl]⁺ Loss of a chlorine radical.
96 [M - COOCH₃]⁺ Loss of the methoxycarbonyl radical.

Note: The m/z values correspond to the most abundant isotope of each element.

X-ray Diffraction Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. As no experimental data is available, a crystallographic study of this compound would be required to determine its precise bond lengths, bond angles, and crystal packing. It is expected that the carbamate group would be planar due to resonance.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates (if applicable)

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a technique specific to species with unpaired electrons, such as radicals. For the stable, ground-state molecule of this compound, this technique is not applicable as it is not a radical species. EPR would only be relevant if the compound were to form radical intermediates under specific reaction conditions or upon irradiation, for which there is no information in the available literature.

Computational and Theoretical Chemistry Studies of Methyl Dichloromethylidene Carbamate

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure (e.g., DFT, Ab Initio Methods)

No published studies detailing the optimized molecular geometry (bond lengths, bond angles) or the electronic structure of Methyl (dichloromethylidene)carbamate using Density Functional Theory (DFT) or ab initio methods were found.

Analysis of Bonding Characteristics, Charge Distribution, and Frontier Molecular Orbitals

Specific analyses of the bonding characteristics, Mulliken or Natural Bond Orbital (NBO) charge distributions, and the energies or compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound are not available in the literature.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

There are no dedicated computational studies that predict the ¹H or ¹³C NMR chemical shifts or the infrared (IR) and Raman vibrational frequencies for this compound.

Theoretical Elucidation of Reaction Mechanisms, Activation Energies, and Reaction Energetics

No theoretical investigations into the reaction mechanisms involving this compound, including calculations of transition states, activation energies, or reaction enthalpies, were identified.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No molecular dynamics (MD) simulation studies concerning the conformational landscape or intermolecular interactions of this compound have been published.

Applications of Methyl Dichloromethylidene Carbamate in Contemporary Organic Synthesis

Role as a Synthetic Building Block for Complex Organic Molecules

The inherent reactivity of methyl (dichloromethylidene)carbamate makes it an invaluable building block for the construction of intricate organic molecules. The dichloromethylidene group serves as a potent electrophile, readily reacting with a wide array of nucleophiles. This reactivity allows for the introduction of the methylcarbamate functionality onto various molecular scaffolds, a crucial step in the synthesis of many biologically active compounds and complex natural products.

Organic carbamates are a significant class of compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. researchgate.net The ability to introduce this functional group efficiently is paramount. For instance, in the assembly of complex natural product analogs, reagents with similar reactive functionalities are used to construct intricate molecular frameworks with potential therapeutic applications. The versatility of such building blocks is essential for creating molecular diversity and accessing novel chemical space. minakem.commolscanner.com

Utilization in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, represent a highly efficient strategy in organic synthesis. The electrophilic nature of this compound makes it a suitable candidate for participation in such reactions.

While direct examples involving this compound in MCRs are specific, the principle can be illustrated by analogous systems where reactive intermediates are trapped in a multicomponent fashion. For example, copper-catalyzed MCRs involving amines, aldehydes, and a difluorocarbene precursor have been developed for the synthesis of α-aminoamides. nih.gov This process involves the in-situ formation of a reactive intermediate that is subsequently intercepted by other components. nih.gov It is conceivable that this compound could participate in similar reaction cascades, where initial nucleophilic attack on the dichloromethylidene carbon is followed by further reactions with other components in the mixture, leading to the rapid assembly of complex molecules.

Applications in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. rsc.orgmdpi.com this compound serves as a valuable precursor for the synthesis of various nitrogen-containing heterocycles. The two chlorine atoms act as leaving groups, and the carbon-nitrogen double bond provides a reactive site for cyclization reactions.

The general strategy involves the reaction of this compound with bifunctional nucleophiles. For instance, reaction with a compound containing both an amino and a hydroxyl or thiol group can lead to the formation of oxazole, thiazole, or imidazole derivatives. The initial nucleophilic attack by one functional group is followed by an intramolecular cyclization with the displacement of the second chlorine atom. This approach offers a direct and efficient route to a variety of heterocyclic systems. The development of novel synthetic methodologies for N-heterocycles is an active area of research. rsc.org

Heterocyclic SystemPotential Bifunctional Nucleophile
Imidazoles1,2-Diamines
Oxazoles2-Aminoalcohols
Thiazoles2-Aminothiols
TriazinesAmidines

Strategic Use as a Chemical Reagent for Specific Transformations

Beyond its role as a building block, this compound is a strategic reagent for effecting specific chemical transformations. Its reactivity is analogous to that of phosgene (B1210022) and its derivatives, which are used to introduce carbonyl or related functionalities. researchgate.net

One key application is in the conversion of primary amines to isocyanates under milder conditions than traditional methods. The reaction of an amine with this compound would initially form a reactive intermediate, which could then eliminate methyl chloride and hydrogen chloride to yield the corresponding isocyanate. These isocyanates are versatile intermediates that can be trapped with alcohols or amines to form carbamates and ureas, respectively. organic-chemistry.orgnih.gov

Examples of Transformations:

Isocyanate Synthesis: R-NH₂ + Cl₂C=NCO₂Me → [Intermediate] → R-N=C=O

Carbamate (B1207046) Synthesis: The resulting isocyanate can be trapped with an alcohol (R'-OH). R-N=C=O + R'-OH → R-NHCO₂R' acs.org

Urea (B33335) Synthesis: The isocyanate can be trapped with an amine (R''₂NH). R-N=C=O + R''₂NH → R-NHCONR''₂

This reagent provides a valuable alternative to the use of highly toxic phosgene gas, although precautions are still necessary due to the reactive nature of the compound itself and its precursors like dimethylcarbamoyl chloride. wikipedia.org

Integration into Divergent and Convergent Synthesis Strategies

The versatility of this compound allows for its seamless integration into both divergent and convergent synthetic strategies, which are cornerstone principles in the efficient synthesis of complex molecules.

Divergent Synthesis: In a divergent approach, a common intermediate is used to generate a library of structurally related compounds. This compound can be used to create a common scaffold which is then elaborated by reacting it with a variety of nucleophiles. This strategy is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies. For example, a core molecule can be functionalized with the dichloromethylidene carbamate group, and subsequent reactions with different amines or alcohols can lead to a diverse set of final products. nih.gov

The strategic application of such reactive building blocks is crucial in modern synthetic planning, enabling the efficient construction of complex targets. nih.gov

Concluding Remarks and Future Research Trajectories

Synthesis of New Methyl (dichloromethylidene)carbamate Derivatives

There is no information available in the searched literature regarding the synthesis of new derivatives of this compound.

Exploration of Novel Reactivity Patterns and Mechanistic Insights

The reactivity patterns and reaction mechanisms of this compound have not been documented in the available scientific resources.

Development of Sustainable and Efficient Synthetic Protocols

Due to the lack of established synthetic methods for this compound, there are no sustainable or efficient protocols to report.

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

No spectroscopic data (e.g., NMR, IR, Mass Spectrometry) or computational studies concerning this compound were found during the search.

Broader Impact on Synthetic Methodology and Chemical Innovation

Without any information on its synthesis or reactivity, the potential impact of this compound on synthetic methodology and chemical innovation cannot be assessed.

Q & A

Q. What strategies enhance the visibility of research on this compound in academic databases?

  • Methodological Answer: Use targeted keywords (e.g., "dichloromethylidene carbamate synthesis," "carbamate thermodynamics") in abstracts. Structure introductions as an "inverted pyramid," starting with broad applications of carbamates before narrowing to specific innovations .

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